(S)-lorglumide sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

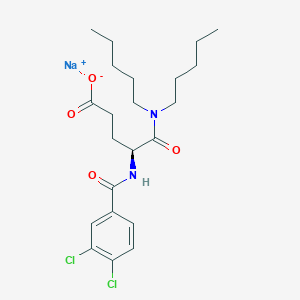

(S)-lorglumide sodium is an organic sodium salt obtained by formal condensation of N(2)-(3,4-dichlorobenzoyl)-N,N-dipentyl-L-alpha-glutamine with one equivalent of sodium hydroxide. The racemate is lorglumide sodium, a CCK antagonist. It contains a (S)-lorglumide(1-). It is an enantiomer of a (R)-lorglumide sodium.

Applications De Recherche Scientifique

Gastrointestinal Applications

Clinical Uses:

- Irritable Bowel Syndrome and Ulcers: (S)-lorglumide sodium is used to decrease gastrointestinal motility and gastric secretion, making it beneficial in treating conditions such as ulcers and irritable bowel syndrome. Its antagonistic action on cholecystokinin receptors helps modulate digestive processes, thereby alleviating symptoms associated with these disorders .

- Constipation Management: The compound has shown efficacy in managing constipation by regulating gut motility, providing relief to patients suffering from this condition .

Mechanism of Action:

- By inhibiting the cholecystokinin A receptor, this compound reduces the stimulation of gastric secretions and slows down intestinal transit time, which can be particularly useful in conditions characterized by excessive motility or secretion .

Cancer Research

Anticancer Properties:

- Colon Cancer Cell Proliferation: Studies have indicated that this compound can inhibit the proliferation of colon cancer cells. This effect is attributed to its ability to block the signaling pathways activated by cholecystokinin, which are often upregulated in cancerous tissues .

Case Studies:

- In experimental models, this compound has been shown to reduce tumor growth in animal studies, suggesting its potential as a therapeutic agent in oncology .

Neurobiological Research

Role in Appetite Regulation:

- Research indicates that this compound may influence appetite regulation by modulating the interplay between cholecystokinin and leptin signaling pathways. It has been observed that administration of this compound can alter feeding behavior in animal models, enhancing food access frequency during re-feeding periods after fasting .

Potential Implications:

- These findings suggest that this compound could be explored further for its potential applications in treating obesity and metabolic disorders through appetite modulation .

Pharmacological Insights

Chemical Properties:

Safety Profile:

- The compound is generally regarded as safe for research use; however, its administration should be handled with care due to potential side effects associated with receptor antagonism.

Summary Table of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Gastrointestinal Health | Treatment of ulcers, IBS, constipation | Antagonism of CCK receptors |

| Cancer Research | Inhibition of colon cancer cell proliferation | Blocking CCK signaling pathways |

| Neurobiology | Modulation of appetite and feeding behavior | Interaction with leptin and CCK signaling |

Propriétés

Formule moléculaire |

C22H31Cl2N2NaO4 |

|---|---|

Poids moléculaire |

481.4 g/mol |

Nom IUPAC |

sodium;(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate |

InChI |

InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1/t19-;/m0./s1 |

Clé InChI |

JCNPYMDDOUQTBK-FYZYNONXSA-M |

SMILES isomérique |

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] |

SMILES canonique |

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.